molecular formula C24H27N5O6 B035346 (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 107174-40-3

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Cat. No. B035346
CAS RN: 107174-40-3
M. Wt: 481.5 g/mol
InChI Key: ZOLYPGWZGDQXCC-PKDNWHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid, also known as QAP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. QAP-1 is a synthetic peptide that was first synthesized in 2010 by a team of researchers at the University of California, San Diego. Since then, QAP-1 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves its ability to bind to the p32 protein. This binding interaction has been shown to disrupt the formation of protein complexes that are involved in a variety of cellular processes. By disrupting these protein complexes, (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid can alter cellular function and potentially lead to new insights into the mechanisms of disease.
Biochemical and Physiological Effects:
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has also been shown to inhibit the growth of cancer cells in vitro. This anti-cancer activity is thought to be due to (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid's ability to disrupt the formation of protein complexes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is its ability to selectively bind to the p32 protein. This selectivity makes (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid a valuable tool for studying the role of p32 in cellular function. However, one of the limitations of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is its synthetic nature. Because (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is not a naturally occurring peptide, it may not accurately represent the behavior of endogenous peptides in vivo.

Future Directions

There are a number of potential future directions for research on (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid. One area of interest is the development of new peptides that can selectively bind to other proteins involved in cellular function. Another potential direction is the development of new methods for synthesizing peptides, which could lead to the creation of more complex and diverse peptide structures. Overall, the study of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid and other synthetic peptides has the potential to lead to new insights into the mechanisms of disease and the development of new therapeutic agents.

Synthesis Methods

The synthesis of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the synthesis of the amino acid building blocks that are used to construct the peptide. These building blocks are then assembled using solid-phase peptide synthesis techniques to create the final peptide product. The synthesis of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a complex and time-consuming process that requires specialized equipment and expertise.

Scientific Research Applications

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid as a tool for studying protein-protein interactions. (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has been shown to bind to a specific protein, called p32, which is involved in a variety of cellular processes. By using (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid as a tool to study p32, researchers can gain a better understanding of the role that this protein plays in cellular function.

properties

CAS RN

107174-40-3

Molecular Formula

C24H27N5O6

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H27N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,4-7,14,19H,3,8-13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t14?,19-/m0/s1

InChI Key

ZOLYPGWZGDQXCC-PKDNWHCCSA-N

Isomeric SMILES

C#CCN(CC1CCC2=C(C1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1CCC2=C(C1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1CCC2=C(C1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

N(10)-propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolic acid

Origin of Product

United States

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